6-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE
Overview
Description
6-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of 6-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common synthetic route involves the condensation of 2-aminopyridine with an appropriate aldehyde to form the quinoline ring, followed by methylation and carboxamidation reactions . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Industry: The compound is used in the development of materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 6-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular receptors, modulating signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives, such as:
Quinine: An antimalarial drug with a similar quinoline core.
Chloroquine: Another antimalarial drug with structural similarities.
Imatinib: A tyrosine kinase inhibitor used in cancer therapy.
Compared to these compounds, 6-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE may exhibit unique biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-methyl-2-pyridin-4-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-15-5-6-20-18(12-15)19(13-21(26-20)16-7-10-23-11-8-16)22(27)25-14-17-4-2-3-9-24-17/h2-13H,14H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJJZJQUQLTLEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=CC=N3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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